molecular formula C10H14ClN B1669244 Clortermine CAS No. 10389-73-8

Clortermine

Cat. No.: B1669244
CAS No.: 10389-73-8
M. Wt: 183.68 g/mol
InChI Key: HXCXASJHZQXCKK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clortermine involves the chlorination of phenylacetone followed by reductive amination. The reaction typically proceeds as follows:

    Chlorination: Phenylacetone is chlorinated using thionyl chloride to form 2-chlorophenylacetone.

    Reductive Amination: The 2-chlorophenylacetone is then subjected to reductive amination with methylamine in the presence of a reducing agent such as sodium cyanoborohydride to yield this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality.

Chemical Reactions Analysis

Types of Reactions: Clortermine undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction of this compound can lead to the formation of secondary amines.

    Substitution: The chloro group in this compound can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a reference compound in studies involving amphetamine derivatives.

    Biology: Investigated for its effects on neurotransmitter release and uptake.

    Medicine: Explored for its potential use in treating obesity due to its appetite-suppressing properties.

    Industry: Utilized in the development of new anorectic agents and related pharmaceuticals.

Mechanism of Action

Clortermine exerts its effects primarily by acting as a serotonin and norepinephrine releasing agent . It produces very low rates of self-administration in animals, suggesting it does not significantly act on dopamine . The molecular targets include serotonin and norepinephrine transporters, leading to increased levels of these neurotransmitters in the synaptic cleft.

Comparison with Similar Compounds

Clortermine is similar to other anorectic drugs in the amphetamine class, such as:

    Phentermine: A well-known appetite suppressant.

    Chlorphentermine: The 2-chloro positional isomer of this compound.

    Methylenedioxyphentermine: Another derivative with appetite-suppressing properties.

Uniqueness: this compound’s unique feature is its 2-chloro substitution, which differentiates it from phentermine and other related compounds. This substitution impacts its pharmacological profile, particularly its reduced potential for self-administration and its primary action on serotonin and norepinephrine rather than dopamine .

Properties

Key on ui mechanism of action

/CLORTERMINE/ ... IS THE ORTHO-CHLORO ISOMER OF CHLORPHENTERMINE HYDROCHLORIDE, TO WHICH IT IS COMPARABLE IN SUPPRESSING APPETITE. /CLORTERMINE HYDROCHLORIDE/

CAS No.

10389-73-8

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

1-(2-chlorophenyl)-2-methylpropan-2-amine

InChI

InChI=1S/C10H14ClN/c1-10(2,12)7-8-5-3-4-6-9(8)11/h3-6H,7,12H2,1-2H3

InChI Key

HXCXASJHZQXCKK-UHFFFAOYSA-N

SMILES

CC(C)(CC1=CC=CC=C1Cl)N

Canonical SMILES

CC(C)(CC1=CC=CC=C1Cl)N

Appearance

Solid powder

boiling_point

116-118 °C @ 16 MM HG

melting_point

245-246
CRYSTALS FROM ETHANOL;  MP: 245-246 °C /CLORTERMINE HYDROCHLORIDE/

Key on ui other cas no.

10389-73-8

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Clortermine;  Clortermina;  Clorterminum, Voranil

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of Raney nickel (50% by weight in water; 2.3 g) and 1-(2-chlorophenyl)-2-methyl-2-nitropropane (2.35 g, 11 mmol) in ethanol (35 mL) was shaken under hydrogen gas (60 psig) for 3.5 h. The reaction mixture was then filtered, and the filtrate was rotary evaporated. This provided 2.3 g (110%) of α,α-dimethyl-2-chlorophenethylamine.
Name
1-(2-chlorophenyl)-2-methyl-2-nitropropane
Quantity
2.35 g
Type
reactant
Reaction Step One
Quantity
2.3 g
Type
catalyst
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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